molecular formula C16H18F3NO3S B2713624 ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1705781-82-3

((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2713624
M. Wt: 361.38
InChI Key: LWVMTFBGQZUKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C16H18F3NO3S and its molecular weight is 361.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds with arylthio/sulfinyl/sulfonyl groups have been synthesized and studied for their potential biological activities. For instance, derivatives containing these groups exhibit favorable herbicidal and insecticidal activities, suggesting applications in agricultural chemistry and pest control (Wang et al., 2015).

Synthetic Chemistry Applications

In synthetic chemistry, compounds featuring phenylsulfonyl and related groups have been utilized as intermediates in the synthesis of structurally complex and functionally diverse molecules. For example, these groups have been involved in atom-transfer radical cyclizations and annulation reactions, leading to the creation of novel organic compounds with potential applications in materials science, medicinal chemistry, and as intermediates for further chemical transformations (Flynn et al., 1992).

Antiviral Research

Compounds with complex structures similar to the queried molecule have been explored for their antiviral properties. For instance, certain noncompetitive allosteric antagonists of the CCR5 receptor show potent antiviral effects against HIV-1, demonstrating the potential of structurally complex molecules in developing new antiviral therapies (Watson et al., 2005).

Photochromic Materials

Compounds with diazabicyclohexene structures have been synthesized and characterized for their photochromic properties, indicating potential applications in developing materials that change color in response to light. These materials can be used in optical storage devices, sensors, and smart coatings (Mahmoodi et al., 2013).

Drug Synthesis Intermediates

The structural motifs present in the query compound are often found in intermediates for drug synthesis. Research on related compounds has yielded insights into the synthesis of analgetics, showcasing the importance of bicyclic structures in pharmaceutical development (Takeda et al., 1977).

properties

IUPAC Name

(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3S/c1-24(22,23)14-8-12-5-6-13(9-14)20(12)15(21)10-3-2-4-11(7-10)16(17,18)19/h2-4,7,12-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVMTFBGQZUKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone

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